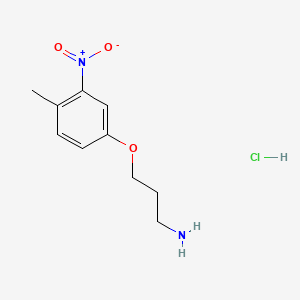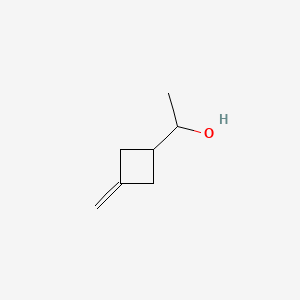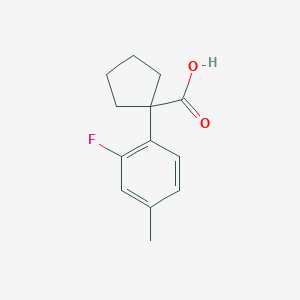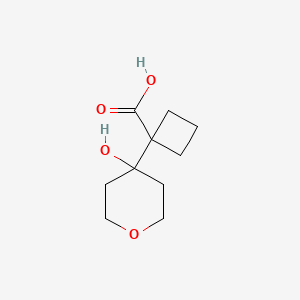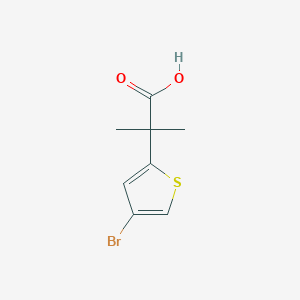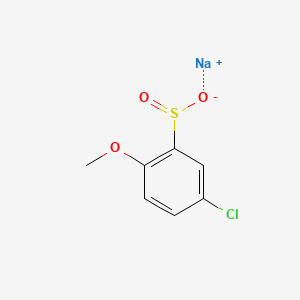
Sodium 5-chloro-2-methoxybenzenesulfinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium 5-chloro-2-methoxybenzenesulfinate is an organosulfur compound with the molecular formula C7H6ClNaO3S. It is a sodium salt derivative of 5-chloro-2-methoxybenzenesulfinic acid. This compound is known for its versatility in various chemical reactions and its applications in different scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of sodium 5-chloro-2-methoxybenzenesulfinate typically involves the sulfonation of 5-chloro-2-methoxyaniline followed by neutralization with sodium hydroxide. The reaction conditions often include the use of a sulfonating agent such as sulfur trioxide or chlorosulfonic acid, and the process is carried out under controlled temperatures to ensure the desired product is obtained .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale sulfonation reactors where the reaction parameters are meticulously controlled. The product is then purified through crystallization or other separation techniques to achieve high purity levels suitable for various applications .
Analyse Chemischer Reaktionen
Types of Reactions: Sodium 5-chloro-2-methoxybenzenesulfinate undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acids.
Reduction: It can be reduced to form sulfides.
Substitution: It can participate in nucleophilic substitution reactions where the sulfinic group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, aryl halides.
Major Products Formed:
Sulfonic Acids: Formed through oxidation.
Sulfides: Formed through reduction.
Substituted Aromatic Compounds: Formed through nucleophilic substitution.
Wissenschaftliche Forschungsanwendungen
Sodium 5-chloro-2-methoxybenzenesulfinate has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of sodium 5-chloro-2-methoxybenzenesulfinate involves its ability to act as a nucleophile or electrophile in various chemical reactions. Its sulfinic group can undergo oxidation, reduction, or substitution, making it a versatile reagent in organic synthesis. The molecular targets and pathways involved depend on the specific reaction and application, but generally, it interacts with other molecules through its reactive sulfinic group .
Vergleich Mit ähnlichen Verbindungen
- Sodium 5-chloro-2-methoxybenzenesulfonate
- Sodium 5-chloro-2-methoxybenzenesulfonamide
- Sodium 5-chloro-2-methoxybenzenesulfoxide
Comparison: Sodium 5-chloro-2-methoxybenzenesulfinate is unique due to its sulfinic group, which provides distinct reactivity compared to sulfonates, sulfonamides, and sulfoxides. While sulfonates are more stable and less reactive, sulfinates like this compound are more versatile in synthetic applications due to their ability to participate in a wider range of chemical reactions .
Eigenschaften
Molekularformel |
C7H6ClNaO3S |
|---|---|
Molekulargewicht |
228.63 g/mol |
IUPAC-Name |
sodium;5-chloro-2-methoxybenzenesulfinate |
InChI |
InChI=1S/C7H7ClO3S.Na/c1-11-6-3-2-5(8)4-7(6)12(9)10;/h2-4H,1H3,(H,9,10);/q;+1/p-1 |
InChI-Schlüssel |
PFNJOTNSYFHZDZ-UHFFFAOYSA-M |
Kanonische SMILES |
COC1=C(C=C(C=C1)Cl)S(=O)[O-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



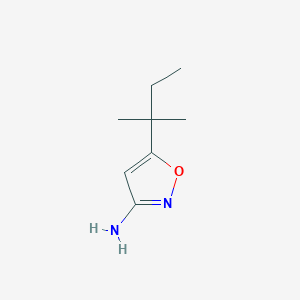
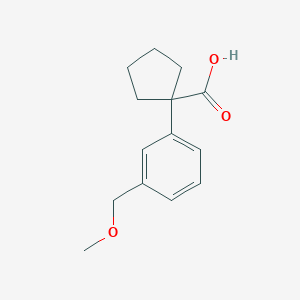
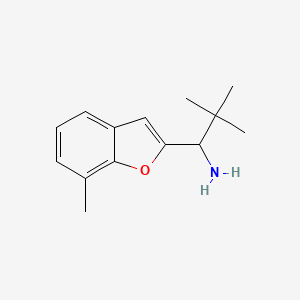
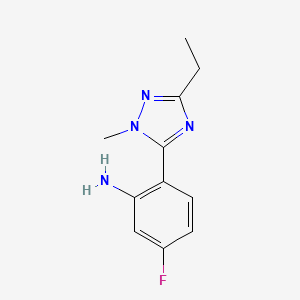
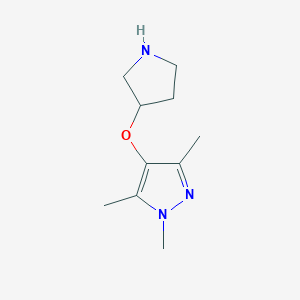
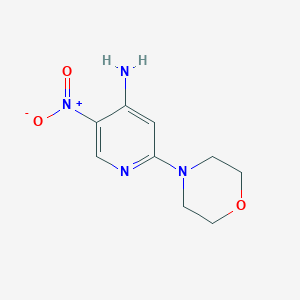
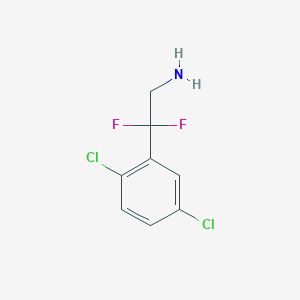
![O-[2-(Methanesulfonyl)ethyl]hydroxylamine](/img/structure/B13532759.png)
